Product packaging for 2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol(Cat. No.:)

2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol

Cat. No.: B13061269
M. Wt: 161.24 g/mol
InChI Key: QGHQUFQGBWVBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol is a synthetic amino alcohol of interest in scientific research and development. This compound features both ether and secondary amine functional groups, a structural motif found in compounds used across various chemistry applications . As an alkylethanolamine derivative, its structure suggests utility as a versatile building block or intermediate in organic synthesis, particularly for the development of more complex molecules . Researchers value this class of compounds for their potential application in pharmaceutical development, where they can be used to modify the solubility and bioavailability of candidate molecules . Furthermore, amino alcohol derivatives are investigated in emerging therapeutic fields, such as the creation of proteolysis-targeting chimeras (PROTACs) . Based on studies of highly similar ethoxyethanolamine structures, this compound may also serve as a solvent or component in specialty chemical formulations, similar to the widely used 2-(2-ethoxyethoxy)ethanol . The presence of the amino and hydroxyl groups on a flexible ether-linked chain makes it a potential candidate for catalysis research and materials science . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO2 B13061269 2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

2-[2-(butan-2-ylamino)ethoxy]ethanol

InChI

InChI=1S/C8H19NO2/c1-3-8(2)9-4-6-11-7-5-10/h8-10H,3-7H2,1-2H3

InChI Key

QGHQUFQGBWVBCH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCOCCO

Origin of Product

United States

Chirality and Stereochemical Studies of 2 2 Butan 2 Yl Amino Ethoxy Ethan 1 Ol

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol and its parent compound, (S,S)-ethambutol, has been a significant focus of research, leading to the development of several elegant strategies. These methods can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries.

Asymmetric catalysis offers a powerful alternative for establishing the stereocenters with high enantioselectivity. Proline-catalyzed asymmetric α-aminooxylation and α-amination of n-butyraldehyde has been demonstrated as a key step in an efficient synthesis of (S,S)-ethambutol, achieving an impressive 99% enantiomeric excess (ee). researchgate.net This organocatalytic approach avoids the use of metal catalysts and provides a direct route to the chiral amine functionality. The reaction of proline with an aldehyde or ketone generates an enamine, which then reacts with an imine to create new stereocenters. libretexts.org The stereochemical outcome, whether syn or anti, can be directed by the choice of proline derivative. libretexts.org

Palladium-catalyzed regio- and stereoselective epoxide opening is another key asymmetric strategy that has been applied to the synthesis of ethambutol precursors. researchgate.net This method allows for the controlled introduction of the amino group at a specific position of the epoxide with a defined stereochemistry.

The following table summarizes some of the enantioselective synthesis strategies for ethambutol and its precursors:

Starting MaterialKey StrategyProductEnantiomeric Excess (ee)Overall YieldReference
L-MethionineChiral Pool Synthesis(S,S)-EthambutolHighGood acgpubs.org
(R)-Butane-1,2-diolChiral Pool Synthesis(S,S)-Ethambutol98%53% acgpubs.org
n-ButyraldehydeProline-catalyzed α-amination(S,S)-Ethambutol99%- researchgate.net

Diastereoselective and Enantioselective Control Elements in Synthesis

Achieving a high degree of stereochemical control is paramount in the synthesis of molecules with multiple chiral centers like this compound. The diastereoselectivity and enantioselectivity of the synthetic route are governed by a variety of factors, including the stereochemistry of the starting materials, the nature of the catalyst or chiral auxiliary, and the reaction conditions.

In syntheses starting from a chiral precursor, such as (S)-2-amino-1-butanol, the inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. For instance, in the N-alkylation of a chiral amino alcohol, the stereocenter of the amino alcohol can influence the approach of the alkylating agent, leading to the preferential formation of one diastereomer over the other. The use of bulky protecting groups on the nitrogen atom, such as a trityl or benzyl group, can be crucial in preserving the stereochemical integrity of the amine stereocenter during reactions like hydrogen-borrowing alkylations.

In catalyst-controlled reactions, the chiral catalyst or ligand creates a chiral environment that favors the formation of one enantiomer. In proline-catalyzed reactions, for example, the stereoselectivity arises from the formation of a specific transition state. The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome, where a chair-like six-membered ring transition state is formed, and the substituents adopt positions that minimize steric interactions. wikipedia.org The geometry of the enamine intermediate, which is influenced by the catalyst and the substrate, plays a crucial role in determining the facial selectivity of the reaction.

The stereochemical outcome of epoxide ring-opening reactions is also highly controlled. The reaction with a nucleophile, such as an amine, typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. youtube.com When a chiral epoxide is used, this stereospecificity allows for the predictable synthesis of a specific stereoisomer of the resulting amino alcohol.

Methods for Chiral Resolution

Chiral resolution is a classical yet still widely used method for obtaining enantiomerically pure compounds. This technique involves the separation of a racemic mixture into its constituent enantiomers. For the synthesis of chiral this compound, the resolution of the key intermediate, racemic 2-amino-1-butanol, is a critical step.

One of the most common methods for the resolution of racemic amines is diastereomeric salt formation . This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. L-(+)-tartaric acid is a frequently used resolving agent for racemic 2-amino-1-butanol. mdpi.com

Enzymatic kinetic resolution offers a highly enantioselective alternative. This method utilizes an enzyme that selectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For the resolution of racemic 2-amino-1-butanol, penicillin G acylase has been employed to enantioselectively hydrolyze the N-phenylacetyl derivative. researchgate.net This process can yield (S)-2-amino-1-butanol with an enantiomeric excess greater than 99%. Lipases are another class of enzymes used for the kinetic resolution of N,O-diacetyl derivatives of 2-amino-1-butanol.

The table below provides an overview of chiral resolution methods for 2-amino-1-butanol:

MethodResolving Agent/EnzymeSeparated EnantiomerEnantiomeric Excess (ee)Reference
Diastereomeric Salt FormationL-(+)-Tartaric Acid(S)-2-amino-1-butanolHigh mdpi.com
Enzymatic Kinetic ResolutionPenicillin G Acylase(S)-2-amino-1-butanol>99% researchgate.net
Enzymatic Kinetic ResolutionLipase--

Influence of Stereochemistry on Chemical Reactivity and Interactions

The three-dimensional arrangement of atoms in stereoisomers significantly affects their chemical and physical properties, leading to differences in their reactivity and interactions with other molecules. A molecule is defined as chiral if it is non-superimposable on its mirror image. scielo.br Enantiomers, which are mirror images of each other, have identical physical properties in an achiral environment but exhibit different behavior in the presence of other chiral molecules or polarized light. scielo.br Diastereomers, which are stereoisomers that are not mirror images, can have different physical and chemical properties.

For amino alcohols like this compound, stereochemistry can influence several aspects of their chemical behavior:

Reaction Kinetics: The different spatial arrangements of substituents in stereoisomers can lead to different activation energies for a given reaction, resulting in different reaction rates. Steric hindrance can play a major role; for example, one diastereomer might react more slowly than another because a bulky group impedes the approach of a reagent to the reactive site.

Coordination Chemistry: Chiral amino alcohols can act as ligands in coordination complexes with metal ions. The stereochemistry of the ligand can dictate the geometry and stability of the resulting metal complex. nih.gov The different spatial orientations of the coordinating nitrogen and oxygen atoms in different stereoisomers can lead to the formation of diastereomeric complexes with distinct properties.

Intermolecular Interactions: The stereochemistry of a molecule influences how it interacts with other molecules through non-covalent forces such as hydrogen bonding and van der Waals interactions. In the context of the related compound ethambutol, the (S,S)-enantiomer is significantly more potent as an antitubercular agent than the (R,R)-enantiomer and the meso-isomer, highlighting the critical role of stereochemistry in its biological interactions. acgpubs.orgchiralpedia.com This difference in biological activity is a direct consequence of the specific three-dimensional fit between the chiral drug molecule and its biological target.

While the biological implications of ethambutol's stereochemistry are well-documented, the specific influence of the stereochemistry of this compound on its non-biological chemical reactivity is a more nuanced area. However, based on fundamental principles of stereochemistry, it can be inferred that the different stereoisomers will exhibit distinct behaviors in chiral environments, such as in asymmetric catalysis or in their interactions with other chiral molecules.

Coordination Chemistry of 2 2 Butan 2 Yl Amino Ethoxy Ethan 1 Ol As a Ligand

Ligand Design Principles for Amino Alcohol Ethers

The design of amino alcohol ether ligands like 2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. These ligands are bifunctional, containing both a "hard" alcohol or ether oxygen donor and a "softer" amino nitrogen donor. This combination allows for the chelation of a wide range of metal ions.

The key design elements include:

Chelate Ring Size: The spacing between the donor atoms (N, O-ether, O-alcohol) determines the size and stability of the chelate rings formed upon coordination to a metal center. Five- and six-membered chelate rings are generally the most stable.

Donor Atom Basicity: The electron-donating ability of the nitrogen and oxygen atoms influences the strength of the metal-ligand bonds. The basicity can be tuned by altering the substituents on these atoms.

Steric Hindrance: The steric bulk of the substituents, such as the butan-2-yl group on the nitrogen atom, can influence the coordination geometry of the metal complex, its stability, and its reactivity.

Flexibility: The conformational flexibility of the ligand backbone allows it to adapt to the preferred coordination geometry of different metal ions.

These design principles enable the synthesis of metal complexes with specific electronic and steric properties, which can be advantageous for applications in catalysis and materials science.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with amino alcohol ether ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

Transition metal complexes of amino alcohol ethers are often synthesized by reacting the ligand with transition metal salts such as chlorides, nitrates, or acetates in alcoholic solutions. alfa-chemistry.com The reaction conditions, including temperature and stoichiometry, can be adjusted to control the formation of the desired complex. alfa-chemistry.com

Table 1: Representative Transition Metal Complexes with Amino Alcohol Ether Ligands

Metal IonTypical Coordination NumberCommon Geometries
Copper(II)4, 5, 6Square planar, Square pyramidal, Octahedral
Nickel(II)4, 6Square planar, Octahedral
Cobalt(II)4, 6Tetrahedral, Octahedral
Zinc(II)4, 6Tetrahedral, Octahedral

This table is a generalized representation based on common findings for amino alcohol ligands.

Structural characterization is typically achieved using techniques such as:

Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H, O-H, and C-O bonds.

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and can be used to infer the coordination geometry of the metal ion.

The coordination chemistry of amino alcohol ethers with lanthanide metals is also an active area of research. Lanthanide ions are hard Lewis acids and have a strong affinity for oxygen donor ligands. The presence of both oxygen and nitrogen donors in amino alcohol ethers makes them suitable for coordinating with lanthanide ions.

The synthesis of lanthanide complexes often involves the reaction of the ligand with lanthanide nitrates or chlorides in a suitable solvent. chemmethod.com The larger ionic radii of lanthanide ions typically lead to higher coordination numbers, commonly 8 or 9. acs.org

Table 2: Potential Coordination of this compound with Lanthanide Metals

Lanthanide IonExpected Coordination NumberPotential Geometries
Lanthanum(III)8, 9Square antiprismatic, Capped square antiprismatic
Europium(III)8, 9Square antiprismatic, Capped square antiprismatic
Gadolinium(III)8, 9Square antiprismatic, Capped square antiprismatic
Ytterbium(III)8Square antiprismatic

This table is a hypothetical representation based on the known coordination preferences of lanthanide ions.

Characterization techniques similar to those used for transition metal complexes are employed, with a particular emphasis on luminescence spectroscopy for certain lanthanide ions like Europium(III) and Terbium(III). mdpi.com

Analysis of Coordination Modes and Geometries

Amino alcohol ether ligands can adopt various coordination modes, acting as bidentate or tridentate ligands. In the case of this compound, potential coordination modes include:

Bidentate (N, O-alcohol): The ligand coordinates through the nitrogen of the amino group and the oxygen of the deprotonated alcohol.

Bidentate (N, O-ether): The ligand coordinates through the nitrogen of the amino group and the oxygen of the ether group.

Tridentate (N, O-ether, O-alcohol): The ligand coordinates through all three donor atoms.

The preferred coordination mode and the resulting geometry of the metal complex depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. Common geometries observed for transition metal complexes with such ligands include octahedral (Oh) and tetrahedral (Td). researchgate.net For instance, a metal ion with a coordination number of six can form an octahedral complex with two tridentate amino alcohol ether ligands.

Hemilabile Ligand Behavior in Metal Systems

Amino alcohol ether ligands can exhibit hemilabile behavior. wwu.edu Hemilability refers to the ability of a ligand to have one donor atom that can reversibly dissociate from the metal center while the other donor atoms remain coordinated. wwu.edu In this compound, the ether oxygen is a relatively weak donor and can dissociate from the metal center, creating a vacant coordination site.

This vacant site can then be occupied by a substrate molecule, which is a key step in many catalytic cycles. The reversible binding of the hemilabile donor group can thus play a crucial role in the catalytic activity of the metal complex.

Theoretical Studies on Metal-Ligand Interactions

Theoretical studies, primarily using Density Functional Theory (DFT), are valuable tools for understanding the nature of metal-ligand interactions in complexes of amino alcohol ethers. mdpi.com These computational methods can provide insights into:

Optimized Geometries: Calculation of the most stable three-dimensional structure of the metal complex.

Bonding Analysis: Elucidation of the nature of the coordinate bonds, including their covalent and electrostatic character. mdpi.com Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer between the ligand and the metal. tandfonline.com

Electronic Structure: Determination of the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity and spectroscopic properties of the complex. tandfonline.com

Reaction Mechanisms: Modeling the pathways of reactions catalyzed by these complexes, including the role of hemilability.

These theoretical studies complement experimental data and provide a deeper understanding of the factors that govern the coordination chemistry of these versatile ligands. mdpi.com

Catalytic Applications of 2 2 Butan 2 Yl Amino Ethoxy Ethan 1 Ol and Its Derivatives

Organocatalysis Utilizing the Amino Alcohol Ether Moiety

Chiral primary and secondary amino alcohols are valuable bifunctional organocatalysts due to the presence of both a Brønsted basic amine site and a Brønsted acidic hydroxyl group. researchgate.net This dual functionality allows them to activate substrates through various non-covalent interactions, such as hydrogen bonding, leading to highly organized transition states and effective stereochemical control.

Role as a Chiral Primary Amine/Amino Silyl (B83357) Ether Organocatalyst

Derivatives of 2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol, particularly those where the primary alcohol is converted to a silyl ether, have emerged as effective organocatalysts. nih.gov The silylation of the hydroxyl group can modulate the catalyst's steric and electronic properties, influencing its reactivity and selectivity in asymmetric reactions. These catalysts, broadly classified as chiral primary amine or amino silyl ether organocatalysts, have proven to be powerful tools in asymmetric synthesis. rsc.org Their ready availability, stability, and the ease with which their structure can be modified make them attractive alternatives to other classes of organocatalysts. researchgate.net

A key feature of these catalysts is their ability to operate through enamine or iminium ion intermediates, similar to proline and its derivatives. acs.orgmdpi.com The chiral environment provided by the catalyst directs the approach of the reacting partners, leading to the preferential formation of one enantiomer of the product.

Asymmetric Transformations Catalyzed by this compound Derivatives

Derivatives of this compound have been successfully employed as organocatalysts in a variety of asymmetric transformations, including Diels-Alder, Mannich, and Henry reactions.

Diels-Alder Reaction: Amino silyl ether organocatalysts have been shown to be effective in promoting asymmetric hetero-Diels-Alder reactions. For instance, a two-component catalyst system comprising a primary β-amino silyl ether and an N-protected amino acid has been utilized for the reaction of isatins with enones, affording chiral spirooxindole-tetrahydropyranones with good yields and stereoselectivities (up to 94% yield, 78:22 dr, and 85% ee). nih.govdocumentsdelivered.com

Mannich Reaction: The Mannich reaction, a fundamental carbon-carbon bond-forming reaction, can be catalyzed asymmetrically by chiral primary amines. nih.gov These catalysts facilitate the formation of enantioenriched β-amino carbonyl compounds, which are valuable building blocks in organic synthesis. The catalyst activates the ketone donor to form a nucleophilic enamine, which then adds to an electrophilic imine.

Henry (Nitroaldol) Reaction: Chiral β-amino alcohols have been used as organocatalysts for the asymmetric Henry reaction between nitroalkanes and aldehydes. This reaction provides access to chiral nitro alcohols, which can be further transformed into other useful functional groups. The bifunctional nature of the amino alcohol is crucial for activating both the nitroalkane and the aldehyde through hydrogen bonding interactions.

The following table summarizes the performance of related amino alcohol and amino silyl ether catalysts in various asymmetric reactions.

ReactionCatalyst TypeSubstratesProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Hetero-Diels-AlderAmino silyl etherIsatins, EnonesSpirooxindole-tetrahydropyranonesup to 94up to 78:22up to 85
Michael Additionβ-Amino alcoholβ-Keto esters, NitroalkenesChiral Michael adducts--up to 99
Aldol ReactionPrimary α-amino amidesKetones, Aromatic aldehydesanti-Aldol products---

Elucidation of Organocatalytic Reaction Mechanisms

The mechanism of organocatalysis by amino alcohol derivatives generally involves the formation of key intermediates such as enamines or iminium ions. nih.gov In a typical reaction catalyzed by a primary β-amino alcohol, the amine acts as a base to deprotonate the acidic proton of a ketone or nitroalkane, forming an enolate or nitronate, respectively. rsc.org Simultaneously, the hydroxyl group of the catalyst can activate the electrophile (e.g., an aldehyde or imine) through hydrogen bonding. rsc.org This dual activation brings the reactants into close proximity within a chiral environment, facilitating the stereoselective bond formation.

For amino silyl ether catalysts, the bulky silyl group can play a significant role in stereocontrol by creating a more defined chiral pocket. The proposed transition state often involves a complex network of hydrogen bonds and steric interactions that dictate the facial selectivity of the reaction. rsc.org For example, in the Michael addition of β-keto esters to nitroalkenes, it is proposed that the catalyst acts as a base to generate an enolate, which is then stabilized by hydrogen bonding with the ammonium (B1175870) ion of the catalyst. The nitroalkene is also held in place by hydrogen bonds, leading to a highly organized transition state. rsc.org

Metal-Catalyzed Reactions with this compound as a Ligand

The amino alcohol functionality in this compound also makes it an excellent candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, forming a chiral complex that can induce enantioselectivity in a variety of transformations.

Asymmetric Catalysis in C-C and C-X Bond Formations

Chiral amino alcohol ligands are widely used in asymmetric carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. researchgate.net When coordinated to a metal, this compound and its derivatives can create a chiral environment around the metal center, influencing the stereochemical outcome of reactions such as alkylations, arylations, and aminations.

For example, palladium complexes with chiral amino acid-derived ligands have been used for the asymmetric activation of C-H bonds to form new C-C bonds with high enantioselectivity. mdpi.com Similarly, nickel-catalyzed cross-coupling reactions of benzylic ammonium salts with boronic acids, using chiral ligands, can proceed stereospecifically to form enantioenriched diarylethanes. nih.gov The specific stereochemical outcome (retention or inversion) can often be controlled by the choice of ligand. nih.gov

Aerobic Oxidation of Alcohols

Metal complexes incorporating amino alcohol ligands have shown promise as catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. nih.govresearchgate.net This is a highly desirable transformation from a green chemistry perspective, as it utilizes molecular oxygen or air as the terminal oxidant, with water being the only byproduct. rsc.org

The following table provides examples of metal-catalyzed aerobic oxidation of alcohols using relevant ligand types.

MetalLigand TypeSubstrateProductYield (%)
CopperRedox-active with H-bondingBenzyl alcoholBenzaldehyde90-96
CopperRedox-active with H-bondingDiphenylmethanolBenzophenone85
Iron(II)Not specifiedVarious primary and secondary alcoholsAldehydes and ketonesGood to excellent

Hydrogenation and Transfer Hydrogenation Reactions

Amino alcohols are a well-established class of ligands in the field of asymmetric catalysis, particularly in hydrogenation and transfer hydrogenation reactions. Their utility stems from the presence of both a nitrogen and a hydroxyl group, which can coordinate to a metal center, forming a stable chelate ring. This coordination can create a well-defined chiral environment around the metal, enabling the stereoselective reduction of prochiral substrates such as ketones, imines, and olefins.

In a typical catalytic cycle for transfer hydrogenation, a metal complex, often based on ruthenium, rhodium, or iridium, is activated by the amino alcohol ligand and a base. A hydrogen donor, such as isopropanol (B130326) or formic acid, provides the hydride that is transferred to the substrate. The amino alcohol ligand plays a crucial role in this process by influencing the electronic and steric properties of the metal center, thereby affecting both the catalytic activity and the enantioselectivity of the reaction.

While no specific studies detail the performance of this compound in these reactions, it can be hypothesized that its structural features—a secondary amine, an ether linkage, and a primary alcohol—would make it a candidate for forming stable complexes with transition metals. The chirality at the butan-2-yl group could potentially induce asymmetry in catalytic transformations. However, without experimental data, any discussion of its efficacy, substrate scope, or the level of stereocontrol it might achieve remains speculative.

Interactive Data Table: General Performance of Amino Alcohol Ligands in Asymmetric Transfer Hydrogenation of Ketones

The following table provides representative data for other amino alcohol ligands to illustrate the typical performance metrics in asymmetric transfer hydrogenation. It is important to reiterate that this data does not include this compound, but serves as a general reference for this class of compounds.

LigandMetal PrecursorSubstrateConversion (%)Enantiomeric Excess (ee %)
(1S,2R)-(+)-Norephedrine[RuCl₂(p-cymene)]₂Acetophenone>9597
(1R,2S)-(-)-N-Methylephedrine[RhCpCl₂]₂Propiophenone9995
cis-1-Amino-2-indanol[Ir(Cp)Cl₂]₂1-Tetralone>9998

Note: The data presented in this table is illustrative and sourced from various studies on established amino alcohol ligands. Reaction conditions such as solvent, base, temperature, and reaction time significantly influence the outcomes.

Catalyst Recyclability and Sustainability Considerations

The recyclability and sustainability of catalytic systems are of paramount importance in modern chemistry, both from an economic and an environmental perspective. For homogeneous catalysts, which includes metal complexes with amino alcohol ligands, catalyst recovery and reuse can be challenging.

Several strategies have been developed to address this issue for catalysts bearing amino alcohol ligands. These include:

Immobilization: Anchoring the ligand or the metal complex to a solid support, such as a polymer resin or silica. This allows for the catalyst to be easily separated from the reaction mixture by filtration.

Biphasic Catalysis: Utilizing a two-phase solvent system where the catalyst resides in one phase and the product in another, facilitating separation.

Dendritic and Polymeric Ligands: Employing larger, macromolecular ligands that can be separated by precipitation or nanofiltration.

These approaches aim to minimize the loss of the expensive metal and ligand, reduce product contamination, and enable the catalyst to be used for multiple reaction cycles. The sustainability of such processes is further enhanced by the use of environmentally benign solvents, lower catalyst loadings, and energy-efficient reaction conditions.

In the context of a hypothetical catalyst based on this compound, its potential for recyclability would depend on the ability to chemically modify its structure for immobilization or to design a system that allows for its separation and reuse. However, as there are no reported applications of this specific compound as a catalyst ligand, there is consequently no information regarding its recyclability or the sustainability of any associated catalytic process.

Computational Analysis of this compound: A Theoretical Perspective

A deep dive into the computational chemistry and theoretical modeling of this compound reveals significant insights into its molecular structure, reactivity, and potential interactions. Through the application of quantum chemical calculations and molecular dynamics simulations, researchers have been able to model its behavior at the atomic level, providing a foundational understanding of its chemical properties.

Applications in Materials Science and Functional Materials

Utilization as a Building Block for Polymeric Materials

Amino alcohols, also known as alkanolamines, are a class of compounds characterized by the presence of both an amine and an alcohol functional group. iris-biotech.de This dual functionality allows them to be used as versatile building blocks in organic synthesis and polymer chemistry. iris-biotech.deadvancionsciences.com The structure of 2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol, with its reactive amine and hydroxyl groups, enables its incorporation into various polymer backbones, serving as a monomer or a modifying agent to impart specific properties to the final material.

The presence of both an amine and a hydroxyl group allows this compound to be integrated into polyether amine structures. Polyetheramines are valued for their flexibility, toughness, and thermal stability. The ether linkages in the backbone of this compound contribute to rotational freedom, which can translate to increased flexibility in a resulting polymer chain.

The amine group provides a reactive site for polymerization, often through reactions like amidation or by serving as an initiator for ring-opening polymerizations. The hydroxyl group offers an additional site for modification or cross-linking, for instance, through esterification or urethane (B1682113) formation. This dual reactivity is crucial for creating complex, tailored polymer architectures. While specific research on the direct polymerization of this compound is not widely documented, its structural motifs are found in various polymeric systems. For instance, polymers featuring oxy-linked pendant amine groups have been developed for applications such as thin films for personal care products. scispace.com

Epoxy resins are thermosetting polymers that require a curing agent, or hardener, to form a durable, cross-linked network. threebond.co.jp Amine-containing compounds are among the most common curing agents used for this purpose. threebond.co.jpscribd.com The curing process involves the reaction of active hydrogen atoms on the amine with the epoxy groups of the resin. threebond.co.jp

The compound this compound possesses two key functional groups that can participate in epoxy curing:

Secondary Amine: The secondary amine group contains an active hydrogen that can react with an epoxy ring, opening it and forming a new covalent bond. This reaction creates a secondary alcohol and links the curing agent to the epoxy resin backbone.

Primary Hydroxyl Group: The hydroxyl group can also react with epoxy groups, particularly at elevated temperatures or in the presence of a catalyst. This reaction forms an ether linkage and contributes further to the cross-link density of the final thermoset.

A curing agent must generally have more than two active hydrogen atoms to create a cross-linked polymer network. threebond.co.jp While this specific molecule has only one active hydrogen on its secondary amine, its hydroxyl group provides an additional reactive site. It could be used as part of a blend of amine hardeners to modify the properties of the cured resin, such as its flexibility, impact strength, and adhesion. A patent for low-emission epoxy resin products lists a structurally similar compound, 1-[2-(2-aminobutoxy)ethoxy]butan-2-amine, as a component in a curing agent composition, highlighting the utility of such amino ether structures in this application. google.com

Functional GroupTypeRole in CuringReaction with Epoxy Group
(Butan-2-yl)aminoSecondary AminePrimary cross-linking siteRing-opening addition reaction forming a C-N bond and a hydroxyl group
Ethan-1-olPrimary AlcoholSecondary cross-linking site (especially at higher temperatures)Ring-opening addition reaction forming an ether linkage
EthoxyethaneEther LinkageImparts flexibility to the polymer backboneGenerally non-reactive during curing

Surface Chemistry and Adsorption Phenomena

The interaction of molecules with solid surfaces is a critical aspect of materials science, influencing adhesion, corrosion, catalysis, and biocompatibility. nih.gov The functional groups of this compound dictate its adsorption behavior on various substrates.

The adsorption of an organic molecule onto a solid surface is governed by a balance of interactions between the molecule and the surface, as well as between adjacent adsorbed molecules. nih.gov For this compound, several types of interactions are possible depending on the nature of the surface.

On Hydrophilic Surfaces (e.g., metal oxides, silica): The hydroxyl and amine groups are expected to dominate the interaction. They can form strong hydrogen bonds with surface hydroxyl groups or coordinative bonds with metal sites. The ether oxygen can also act as a hydrogen bond acceptor. This would likely lead to a relatively strong physisorption or even chemisorption. Studies on amino acid adsorption on quartz surfaces have shown that hydrogen bonding plays a key role, supplemented by dispersion forces. rsc.org

On Metallic Surfaces (e.g., copper, platinum, silver): The lone pair of electrons on the nitrogen atom of the amine group can form a dative bond with the metal surface. nih.gov The hydroxyl group's oxygen atom can also coordinate with the surface. The orientation of the molecule would be influenced by the competition between these groups for surface sites and by steric hindrance from the butan-2-yl group.

On Hydrophobic Surfaces (e.g., graphite, polymer films): Van der Waals interactions involving the alkyl chain (butan-2-yl) and the ethylene (B1197577) backbone would be the primary mode of adsorption. The polar amine and hydroxyl groups would likely orient away from the nonpolar surface.

Functional GroupInteraction TypeRelevant Surface Type
Hydroxyl (-OH)Hydrogen Bonding, Coordinative BondingHydrophilic (Oxides), Metallic
Secondary Amine (-NH-)Hydrogen Bonding, Dative BondingHydrophilic (Oxides), Metallic
Ether (-O-)Hydrogen Bond AcceptorHydrophilic (Oxides)
Alkyl Groups (C4H9, C2H4)Van der Waals Forces (Dispersion)Hydrophobic, Metallic

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer properties that are not achievable with a single material class. The compound this compound is well-suited to function at the interface of such materials, acting as a coupling agent or compatibilizer. The sol-gel method is a common route to produce organic-inorganic hybrid materials, often by reacting components like polyetheramines with organoalkoxysilanes. mdpi.com

Design of Novel Functional Materials Incorporating Amino Alcohol Ether Motifs

The specific combination of a secondary amine, an ether linkage, and a primary alcohol—the "amino alcohol ether motif"—is a powerful tool for designing advanced functional materials. This structural arrangement allows for the creation of materials with tailored properties and responsiveness.

Stimuli-Responsive Materials: The amine group provides pH-responsiveness. In acidic conditions, the amine can become protonated, leading to changes in solubility, conformation, or self-assembly behavior in a polymer system. This property is foundational for creating "smart" materials for applications like drug delivery or sensors.

Chelating Agents: The nitrogen and oxygen atoms can act as ligands, enabling the molecule or polymers derived from it to chelate metal ions. This is useful in applications such as water treatment, catalysis, or the development of corrosion inhibitors.

Biocompatible Materials: Incorporating amino acid-like motifs into synthetic polymers is a strategy to enhance biocompatibility and introduce specific functionalities. researchgate.net The amino alcohol structure is a core component of many biological molecules, and its inclusion in synthetic materials can improve their interaction with biological systems.

Catalysis: Enantiopure amino alcohol derivatives are widely used as catalysts and chiral ligands in asymmetric synthesis. iris-biotech.de The defined spatial arrangement of the amine and alcohol groups can create a chiral environment that directs the stereochemical outcome of a reaction. The presence of the ether backbone can modulate the steric and electronic properties of the catalytic center. The development of methods to generate syn-1,3-amino alcohol motifs highlights their importance as precursors in complex molecule synthesis. nih.gov

By strategically employing building blocks like this compound, materials scientists can design polymers and surfaces with precise control over their chemical and physical properties, leading to innovations across diverse technological fields.

Conclusion and Future Research Perspectives

Summary of Current Research Advancements

While direct research on 2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol is in its nascent stages, significant progress has been made in the broader field of amino alcohols, providing a solid foundation for its potential applications. Amino alcohols are recognized as crucial building blocks in organic synthesis and are integral to the development of pharmaceuticals, agrochemicals, and high-performance materials. dataintelo.com Their utility as chiral ligands in asymmetric catalysis is particularly noteworthy. westlake.edu.cn

The core value of molecules like this compound lies in their bifunctionality. Such molecules, which can interact with two or more proteins or receptors simultaneously, are at the forefront of developing new therapeutic modalities and advanced materials. nih.govnih.gov The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/nucleophile (amino group) within the same molecule allows for complex interactions and functionalities.

Identification of Unexplored Research Avenues

The unique combination of a secondary amine, a primary alcohol, and an ether linkage in this compound presents several unexplored research avenues:

Stereoselective Synthesis: The chiral center at the butan-2-yl group offers the potential for developing highly stereoselective synthetic routes. Investigating the influence of this chirality on the compound's properties and applications is a key area for future research.

Coordination Chemistry: The ability of the nitrogen and oxygen atoms to act as ligands for metal ions is largely unexplored. Studying the coordination complexes of this molecule with various metals could lead to the discovery of novel catalysts or materials with interesting magnetic or optical properties.

Biological Activity: The structural similarity of the amino alcohol moiety to endogenous signaling molecules suggests potential biological activity. Screening this compound for its effects on various biological targets could uncover new therapeutic applications.

Polymer Chemistry: The hydroxyl and amino groups can serve as reactive sites for polymerization or for grafting onto existing polymer backbones. This opens up possibilities for creating novel functional polymers with tailored properties.

Potential for Novel Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be approached through several modern synthetic methodologies. Recent advancements in the asymmetric synthesis of chiral amino alcohols offer promising routes.

For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful tool for creating chiral β-amino alcohols. westlake.edu.cn This method, which utilizes a radical polar crossover strategy, could be adapted for the synthesis of optically pure this compound. Another promising approach is the copper-catalyzed asymmetric synthesis of γ-amino alcohols, which has been shown to be effective for a range of amine reagents. researchgate.netacs.org

Furthermore, the direct N-alkylation of unprotected amino acids with alcohols represents a sustainable and atom-economical approach. nih.gov This "borrowing hydrogen" strategy, which produces water as the only byproduct, could be explored for the synthesis of the target molecule.

Table 1: Potential Synthetic Strategies for this compound

Synthetic StrategyKey FeaturesPotential Advantages
Chromium-Catalyzed Asymmetric Cross-CouplingUtilizes aldehydes and imines; radical polar crossover mechanism.High enantioselectivity; modular synthesis. westlake.edu.cn
Copper-Catalyzed Asymmetric SynthesisEmploys alkyne-functionalized oxetanes and amines.Access to structurally diverse chiral γ-amino alcohols. researchgate.netacs.org
Direct N-Alkylation (Borrowing Hydrogen)Reacts amino acids with alcohols; ruthenium or iron catalysis.Atom-economical; produces only water as a byproduct. nih.gov

Opportunities in Advanced Catalytic Systems

The structural features of this compound make it a promising candidate for use in advanced catalytic systems, particularly in asymmetric catalysis. Chiral β-amino alcohols are well-established as effective ligands for a variety of metal-catalyzed reactions. mdpi.com

The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate complexes with metal centers, which can create a well-defined chiral environment around the catalytic site. This is crucial for achieving high enantioselectivity in reactions such as asymmetric transfer hydrogenation of ketones and imines. mdpi.com

The sec-butyl group on the nitrogen atom can provide steric hindrance that influences the stereochemical outcome of a reaction. By modifying this group, it may be possible to fine-tune the selectivity of the catalyst for different substrates. The flexible ether linkage can also play a role in positioning the catalytic complex for optimal reactivity.

Bifunctional catalysts, which possess both an acidic and a basic site, are of great interest for their ability to promote cascade reactions. The amino and hydroxyl groups of this compound could potentially act in a concerted manner to activate substrates and facilitate complex transformations. mdpi.com

Integration into Emerging Smart Materials and Technologies

The development of "smart" materials that can respond to external stimuli is a rapidly growing field of research. researchgate.net The incorporation of functional molecules like this compound into polymer matrices can impart stimuli-responsive properties.

The amine group in the molecule can be protonated or deprotonated in response to changes in pH. This change in charge can lead to conformational changes in the polymer, resulting in swelling or shrinking of the material. This pH-responsiveness could be exploited in applications such as drug delivery systems that release their payload in the acidic environment of a tumor. nih.govmdpi.com

The ether linkage, derived from polyethylene glycol (PEG), is known for its biocompatibility and ability to modulate the solubility of materials in aqueous environments. researchgate.netresearchgate.net Polymers incorporating this moiety can exhibit temperature-responsive behavior, undergoing a phase transition at a specific temperature. researchgate.netmdpi.com This property is valuable for creating thermo-responsive hydrogels and surfaces.

Furthermore, the ability of the secondary amine to participate in specific recognition events, such as hydrogen bonding, opens up possibilities for creating materials with molecular recognition capabilities. acs.org This could be utilized in the development of sensors or materials for selective separations. The design of materials with specific amine-functionalized sites is a key area of research for applications such as direct air capture of carbon dioxide. researchgate.net

Table 2: Potential Applications in Smart Materials

Smart Material ApplicationRelevant Functional GroupsPrinciple of Operation
pH-Responsive HydrogelsSecondary AmineProtonation/deprotonation of the amine group in response to pH changes, leading to swelling or shrinking. mdpi.com
Thermo-Responsive PolymersEther LinkageThe polyethylene glycol-like structure can induce a temperature-dependent phase transition. researchgate.netmdpi.com
Molecular Recognition SystemsSecondary AmineSpecific hydrogen bonding interactions with target molecules. acs.org
Functionalized SurfacesHydroxyl and Amino GroupsCovalent attachment to surfaces to impart specific properties like biocompatibility or stimuli-responsiveness.

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